N-(4-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methylpiperidinyl group, and a nitropyrimidine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the fluorophenyl intermediate through a halogenation reaction.
Piperidine Derivative Formation: The next step involves the formation of the piperidine derivative by reacting the fluorophenyl intermediate with a suitable piperidine compound under controlled conditions.
Nitropyrimidine Core Construction: The final step involves the construction of the nitropyrimidine core through a series of condensation and nitration reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Amine derivatives with reduced nitro groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide
- N-(3-amino-4-fluorophenyl)-4-(3-methylpiperidin-1-yl)butanamide
Uniqueness
N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19FN6O2 |
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Molecular Weight |
346.36 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19FN6O2/c1-10-3-2-8-22(9-10)16-20-14(18)13(23(24)25)15(21-16)19-12-6-4-11(17)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H3,18,19,20,21) |
InChI Key |
BOLDQOBVMZKWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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